Mono-POC Isopropyl Tenofovir

Pharmaceutical Analysis Impurity Profiling Quality Control

Mono-POC Isopropyl Tenofovir (USP Related Compound G) is the mandatory reference standard for identifying and quantifying this specified process impurity in Tenofovir Disoproxil Fumarate (TDF) API and finished products. Unlike generic impurities, only this exact standard ensures analytical method specificity for ANDA filings and USP monograph compliance. Procure this to avoid misidentification, failed audits, and product quality risks.

Molecular Formula C17H28N5O7P
Molecular Weight 445.413
CAS No. 1246812-40-7
Cat. No. B587714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-POC Isopropyl Tenofovir
CAS1246812-40-7
Synonyms(8R)-9-(6-Amino-9H-purin-9-yl)-5-hydroxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Isopropyl 1-Methylethyl Ester 5-Oxide;  Tenofovir Isopropyl Monoisoproxil; 
Molecular FormulaC17H28N5O7P
Molecular Weight445.413
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C
InChIInChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20)/t13-,30?/m1/s1
InChIKeyIHJDJJPKNNEZLC-SGSXECEGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-POC Isopropyl Tenofovir (CAS 1246812-40-7): The Non-Substitutable Analytical Standard for TDF Impurity Profiling


Mono-POC Isopropyl Tenofovir (CAS 1246812-40-7), chemically defined as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate, is a process-related impurity and a designated USP reference standard for the antiviral drug substance Tenofovir Disoproxil Fumarate (TDF) [1]. It is not a therapeutic agent or a novel prodrug candidate, but rather a specific analytical reagent used for the identification, quantification, and control of this impurity in active pharmaceutical ingredients (APIs) and finished drug products [2].

Why Impurity Standards for Tenofovir Manufacturing Are Not Interchangeable: The Case for Mono-POC Isopropyl Tenofovir


In pharmaceutical quality control, reference standards are not generic commodities. Substituting Mono-POC Isopropyl Tenofovir with a different, even structurally similar, TDF impurity (such as a mono-POC methyl or ethyl analog) would invalidate an analytical method's specificity and accuracy [1]. This compound is explicitly named in the USP monograph for Tenofovir Disoproxil Fumarate as a Related Compound, and regulatory filings for Abbreviated New Drug Applications (ANDAs) require exact method validation using this specific impurity standard [2]. Using an incorrect standard leads to misidentification, failed regulatory audits, and risks to product quality. The differentiation lies in its precise chemical identity and regulatory recognition, which are the non-negotiable requirements for a compliant quality control program.

Quantitative Differentiation of Mono-POC Isopropyl Tenofovir (CAS 1246812-40-7) as a TDF Impurity Standard


Specific Structural Confirmation Versus Other TDF Synthetic Impurities

The primary differentiation of Mono-POC Isopropyl Tenofovir from other mono-POC tenofovir analogs lies in its confirmed chemical structure, which is essential for its role as a specific USP impurity marker. While mono-POC methyl Tenofovir and mono-POC ethyl Tenofovir are also known impurities, Mono-POC Isopropyl Tenofovir is the designated compound for the 'isopropyl' ester variant, a key marker of incomplete or side-reactions in the TDF synthetic process [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Regulatory Designation as a USP Reference Standard

The compound's value is fundamentally linked to its official recognition. It is designated as 'Tenofovir Disoproxil USP Related Compound G' in its free base form (CAS 1246812-40-7) and as a fumarate salt (CAS 1422284-15-8) [1]. This official designation sets it apart from other, non-compendial impurities that may be present but are not required for regulatory submission.

Regulatory Compliance Pharmacopeial Standards ANDA

Suitability for Quantitative NMR and HPLC Method Validation

The compound's characterization by proton NMR and mass spectrometry provides a definitive analytical fingerprint that can be used for both qualitative and quantitative purposes [1]. This high level of characterization ensures that the reference standard can serve as a reliable calibrator for quantifying this specific impurity in TDF drug substance.

Analytical Method Validation qNMR HPLC

Procurement-Driven Application Scenarios for Mono-POC Isopropyl Tenofovir


ANDA Filing and Regulatory Submission for Generic Tenofovir Disoproxil Fumarate

For any organization developing a generic version of TDF (e.g., Viread), an ANDA filing with the FDA or other regulatory bodies requires comprehensive impurity profiling. Mono-POC Isopropyl Tenofovir (USP Related Compound G) is a specified impurity that must be identified and quantified in the drug substance and drug product. Procuring this exact standard is non-negotiable for demonstrating analytical method specificity and compliance with the USP monograph [1][2].

In-Process Quality Control During TDF API Manufacturing

During the synthesis of TDF, incomplete esterification or side reactions can produce Mono-POC Isopropyl Tenofovir as a process impurity [1]. Quality control laboratories use this compound as a reference standard to monitor and control the reaction process. It allows for the quantitative tracking of impurity levels, ensuring the final API meets the stringent purity specifications required for pharmaceutical use [2].

Stability Studies and Degradation Product Analysis

This compound is also relevant in forced degradation and stability studies of TDF drug products. As an impurity that can form under certain conditions, having the authentic reference standard allows for the accurate identification and quantification of this degradation product, which is essential for establishing product shelf-life and storage conditions [1].

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